(r)-3-(2-Fluorophenyl)pyrrolidine hydrochloride
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Overview
Description
®-3-(2-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which undergoes cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for ®-3-(2-Fluorophenyl)pyrrolidine hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Fluorophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
®-3-(2-Fluorophenyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of ®-3-(2-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)pyrrolidine
- 3-(2-Fluorophenyl)pyrrolidine
- N-Substituted pyrrolidines
Uniqueness
®-3-(2-Fluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H13ClFN |
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Molecular Weight |
201.67 g/mol |
IUPAC Name |
(3R)-3-(2-fluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m0./s1 |
InChI Key |
PBZQWAHJDBRUFM-QRPNPIFTSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=CC=C2F.Cl |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2F.Cl |
Origin of Product |
United States |
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